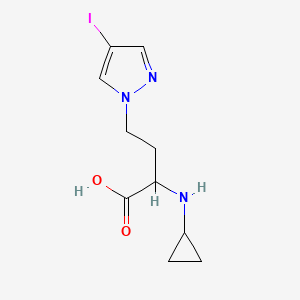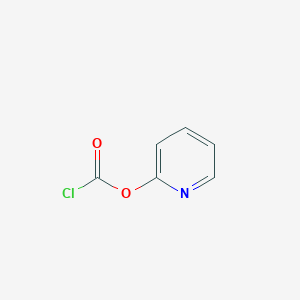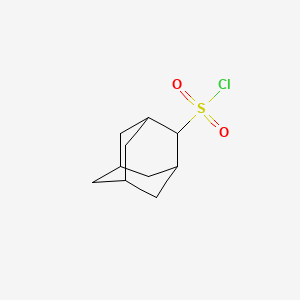
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a trifluoroethoxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring.
Métodos De Preparación
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine typically involves the following steps :
Starting Materials: The synthesis begins with 2,4-dichloro-5-nitropyrimidine.
Reaction with Sodium Hydroxide and 2,2,2-Trifluoroethanol: The starting material is reacted with sodium hydroxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature for 12 hours.
Catalytic Hydrogenation: The resulting product is subjected to catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere at 22°C for 6 hours.
Análisis De Reacciones Químicas
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction:
Formation of Derivatives: The compound can be used to synthesize various derivatives by reacting with different reagents, such as pyrimidine-2-thiol, leading to the formation of substituted pyrimidines.
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several scientific research applications, including :
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used in various biological studies to understand its effects on different biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to inhibit certain enzymes and modulate biological pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as :
2-(Anilino)pyrimidine-4-carboxamides: These compounds are known for their potent inhibitory effects on glycogen synthase kinase-3 (GSK-3).
Substituted Pyrimidine-2-thiol Derivatives: These derivatives exhibit various biological activities and are used in medicinal chemistry research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C6H6F3N3O |
|---|---|
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)2-13-5-4(10)1-11-3-12-5/h1,3H,2,10H2 |
Clave InChI |
APKKPCCUYSUMHT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)OCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


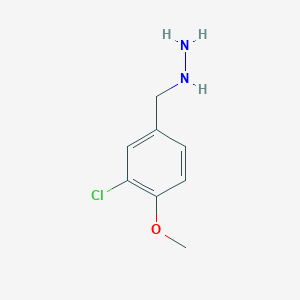
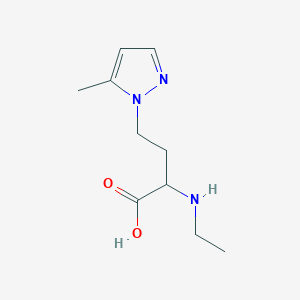
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
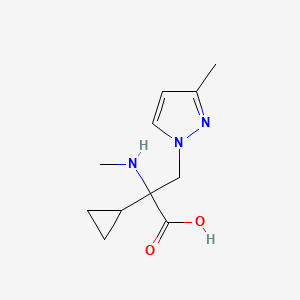
amine](/img/structure/B15326459.png)



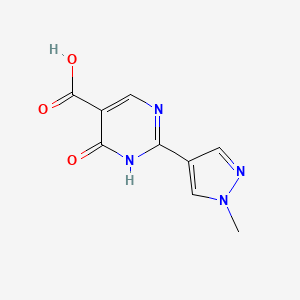
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
